molecular formula C19H19NO4 B4969381 N-allyl-4-(2,5-dimethoxybenzoyl)benzamide

N-allyl-4-(2,5-dimethoxybenzoyl)benzamide

Cat. No. B4969381
M. Wt: 325.4 g/mol
InChI Key: PYINBCWWTXONFQ-UHFFFAOYSA-N
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Description

N-allyl-4-(2,5-dimethoxybenzoyl)benzamide is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. This compound is known to have a unique mechanism of action, which makes it a valuable tool for studying various neurological processes.

Mechanism of Action

N-allyl-4-(2,5-dimethoxybenzoyl)benzamide acts as a selective antagonist of the 5-HT2A receptor. This receptor is a G-protein-coupled receptor that is involved in several neurological processes. The binding of this compound to the 5-HT2A receptor blocks the action of serotonin, which is a neurotransmitter that is involved in mood regulation, perception, and cognition. This blockade of the 5-HT2A receptor results in altered neurological processes, which can be studied to gain a better understanding of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-4-(2,5-dimethoxybenzoyl)benzamide have been studied in various research studies. This compound has been shown to have a selective affinity for the 5-HT2A receptor, which results in altered neurological processes. This compound has also been shown to have a low toxicity profile, which makes it a safe tool for research studies.

Advantages and Limitations for Lab Experiments

N-allyl-4-(2,5-dimethoxybenzoyl)benzamide has several advantages as a research tool. This compound has a unique mechanism of action, which allows for the study of various neurological processes. This compound also has a low toxicity profile, which makes it a safe tool for research studies. However, there are also limitations to the use of this compound. This compound is not suitable for in vivo studies, as it does not cross the blood-brain barrier. This compound is also not suitable for long-term studies, as it has a short half-life.

Future Directions

There are several future directions for the use of N-allyl-4-(2,5-dimethoxybenzoyl)benzamide as a research tool. One direction is the study of the role of the 5-HT2A receptor in various neurological disorders. This compound can be used to investigate the role of the 5-HT2A receptor in schizophrenia, depression, and anxiety. Another direction is the study of the interaction between the 5-HT2A receptor and other neurotransmitter systems. This compound can be used to investigate the interaction between the 5-HT2A receptor and the dopamine and glutamate systems. Overall, N-allyl-4-(2,5-dimethoxybenzoyl)benzamide is a valuable tool for studying various neurological processes, and there are several future directions for its use as a research tool.

Synthesis Methods

The synthesis of N-allyl-4-(2,5-dimethoxybenzoyl)benzamide involves several steps. The first step involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to produce 2,5-dimethoxybenzoyl chloride. The second step involves the reaction of 2,5-dimethoxybenzoyl chloride with N-allylaniline to produce N-allyl-4-(2,5-dimethoxybenzoyl)benzamide. This synthesis method has been well-established and has been used in various research studies.

Scientific Research Applications

N-allyl-4-(2,5-dimethoxybenzoyl)benzamide has been used in several scientific research studies to investigate various neurological processes. This compound is known to act as a selective antagonist of the 5-HT2A receptor, which is involved in several neurological processes such as mood regulation, perception, and cognition. This compound has been used to study the role of the 5-HT2A receptor in various neurological disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-4-11-20-19(22)14-7-5-13(6-8-14)18(21)16-12-15(23-2)9-10-17(16)24-3/h4-10,12H,1,11H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYINBCWWTXONFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-dimethoxyphenyl)carbonyl]-N-(prop-2-en-1-yl)benzamide

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